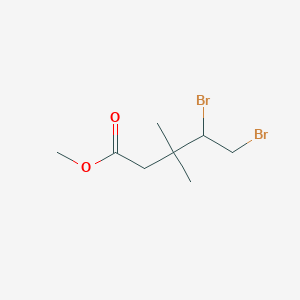
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and a methoxy group attached to a cyclohexadiene-1,2-dione core.
Preparation Methods
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexadiene-1,2-dione with tert-butyl chloride in the presence of a strong base such as sodium hydride. The methoxy group can be introduced through a subsequent methylation reaction using methyl iodide and a base like potassium carbonate .
Chemical Reactions Analysis
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application .
Comparison with Similar Compounds
Similar compounds to 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- include:
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: This compound lacks the methoxy group, which can significantly alter its reactivity and applications.
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: The presence of a hydroxy group instead of a methoxy group can lead to different chemical properties and biological activities.
The uniqueness of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77145-10-9 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3,6-ditert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)9-8-10(18-7)11(15(4,5)6)13(17)12(9)16/h8H,1-7H3 |
InChI Key |
PSHQNKZZWLAASE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



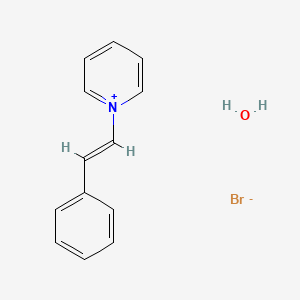

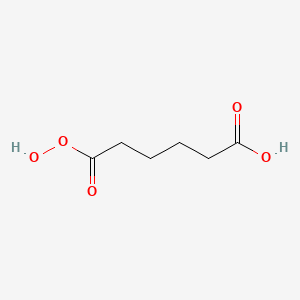
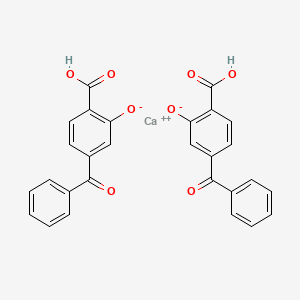
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
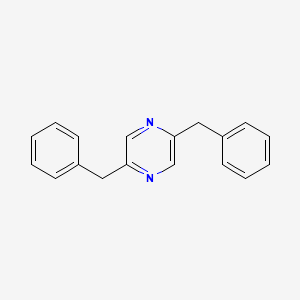

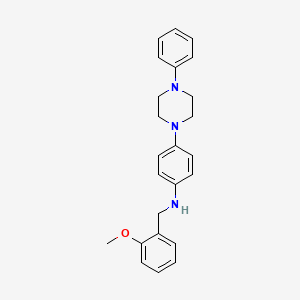

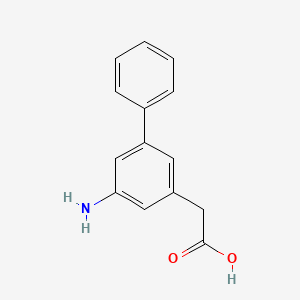
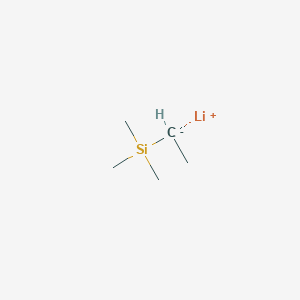
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
